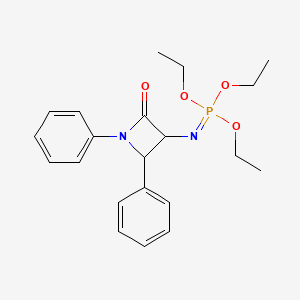![molecular formula C12H20N2O4 B14382313 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid CAS No. 88193-41-3](/img/structure/B14382313.png)
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid is a complex organic compound belonging to the class of biotin and derivatives. It features a ureido (tetrahydroimidizalone) ring fused with a tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid typically involves the cyclization of appropriate precursors under acidic or thermal conditions. The preparation of imidazol-4-ones, a related class of compounds, has been well-documented and involves several methodologies, including the use of acid or heat to activate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. As a biotin derivative, it may function as a coenzyme in various enzymatic reactions, facilitating the transfer of chemical groups. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biotin derivatives such as:
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 14-Oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoic acid
Uniqueness
What sets 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid apart is its unique furo-imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
88193-41-3 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
7-(2-oxo-1,3,3a,4,6,6a-hexahydrofuro[3,4-d]imidazol-4-yl)heptanoic acid |
InChI |
InChI=1S/C12H20N2O4/c15-10(16)6-4-2-1-3-5-9-11-8(7-18-9)13-12(17)14-11/h8-9,11H,1-7H2,(H,15,16)(H2,13,14,17) |
Clé InChI |
GFLPGXNJMFMIFA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(O1)CCCCCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)





![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)





